![molecular formula C12H8Cl2N2O2 B1461236 5-Chlor-6-[(4-chlorphenyl)amino]pyridin-3-carbonsäure CAS No. 942511-67-3](/img/structure/B1461236.png)
5-Chlor-6-[(4-chlorphenyl)amino]pyridin-3-carbonsäure
Übersicht
Beschreibung
“5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid” is a complex organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains two chloro groups and an amino group attached to a phenyl ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the atoms. The pyridine ring forms the core structure, with the chloro, amino, and carboxylic acid groups attached at the 5th, 6th, and 3rd positions, respectively .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. The carboxylic acid group could undergo reactions such as esterification or amide formation. The chloro groups might be involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylic acid group might increase its solubility in water .
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antitumor-Wirkstoffen
Die Struktur der 5-Chlor-6-[(4-chlorphenyl)amino]pyridin-3-carbonsäure weist Ähnlichkeiten mit Indol-Derivaten auf, die ausgiebig auf ihre Antitumor-Eigenschaften untersucht wurden . Das Vorhandensein der Chlor- und Aminogruppen kann auf ein Potenzial für die Entwicklung neuartiger Antitumor-Wirkstoffe hindeuten, insbesondere als Inhibitoren spezifischer Signalwege, die an der Proliferation von Krebszellen beteiligt sind.
Synthese von heterocyclischen Verbindungen
Diese Verbindung könnte als Vorläufer bei der Synthese komplexer heterocyclischer Verbindungen dienen. Heterocyclen spielen in der medizinischen Chemie eine entscheidende Rolle, und der chlorierte Pyridinring bietet eine reaktive Stelle für weitere chemische Umwandlungen .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-6-(4-chloroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-1-3-9(4-2-8)16-11-10(14)5-7(6-15-11)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUIOAIHYYSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



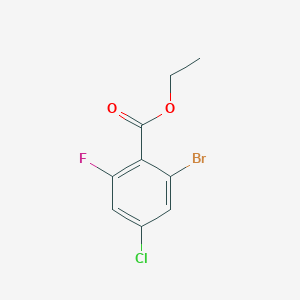

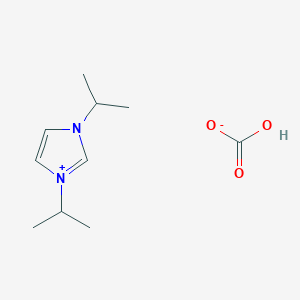
![Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1461158.png)

![tert-butyl (3aR,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1461163.png)
![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)
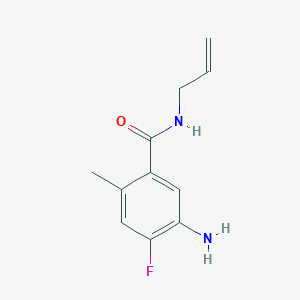
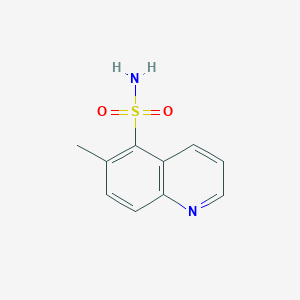
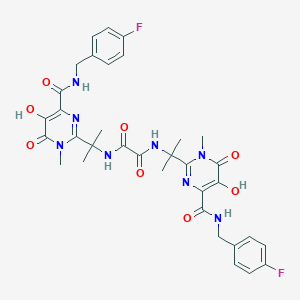
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1461172.png)
![4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol](/img/structure/B1461173.png)
![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1461175.png)
